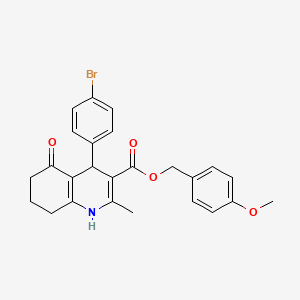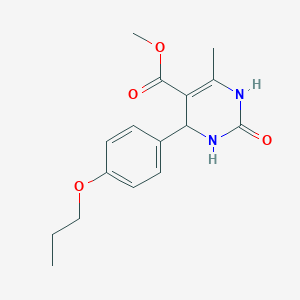![molecular formula C24H14ClN3O5 B4952813 N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-5-(3-nitrophenyl)furan-2-carboxamide](/img/structure/B4952813.png)
N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-5-(3-nitrophenyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-5-(3-nitrophenyl)furan-2-carboxamide is a complex organic compound that features a benzoxazole ring, a chlorophenyl group, a nitrophenyl group, and a furan carboxamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-5-(3-nitrophenyl)furan-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the formation of the benzoxazole ring through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative. The chlorophenyl and nitrophenyl groups are then introduced through electrophilic aromatic substitution reactions. Finally, the furan carboxamide moiety is attached via amide bond formation using reagents such as carbodiimides or acid chlorides under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step .
Analyse Des Réactions Chimiques
Types of Reactions
N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-5-(3-nitrophenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted phenyl derivatives.
Applications De Recherche Scientifique
N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-5-(3-nitrophenyl)furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the benzoxazole moiety.
Medicine: Explored for its potential as an anti-cancer agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials with unique electronic properties.
Mécanisme D'action
The mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-5-(3-nitrophenyl)furan-2-carboxamide involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, disrupting its function and leading to cell death. The nitrophenyl group can participate in redox reactions, generating reactive oxygen species that induce oxidative stress in cells. These combined effects make it a potential candidate for anti-cancer therapy .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbenzamide
- N’-[1,3-benzothiazol-2-yl]-arylamides
Uniqueness
N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-5-(3-nitrophenyl)furan-2-carboxamide is unique due to the presence of both a benzoxazole and a furan carboxamide moiety, which imparts distinct electronic and steric properties. This makes it more versatile in its applications compared to similar compounds.
Propriétés
IUPAC Name |
N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-5-(3-nitrophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14ClN3O5/c25-17-9-8-15(24-27-18-6-1-2-7-21(18)33-24)13-19(17)26-23(29)22-11-10-20(32-22)14-4-3-5-16(12-14)28(30)31/h1-13H,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNAJMSJIWLIGMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=C(C=C3)Cl)NC(=O)C4=CC=C(O4)C5=CC(=CC=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4-(4-morpholinylsulfonyl)phenyl]-2-(phenylthio)acetamide](/img/structure/B4952742.png)

![6-Amino-4-(pentan-2-yl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4952764.png)
![2-Phenylethyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B4952765.png)
![3-[4-(4-Butanoyl-2-fluoro-5-methylphenyl)piperazin-1-yl]propanenitrile](/img/structure/B4952773.png)
![1-(6-fluoro-1H-benzimidazol-2-yl)-N-methyl-N-[[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl]methanamine](/img/structure/B4952775.png)
![2-[4-cyclobutyl-1-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B4952778.png)
![2-(4-acetyl-3,5-dimethylpyrazol-1-yl)-N-[2-[(2-methoxyphenyl)methyl]pyrazol-3-yl]acetamide](/img/structure/B4952783.png)
![3-(2,3-dihydro-1H-inden-2-yl)-1-isobutyl-8-(3-thienylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4952794.png)

![ethyl 1-(2-phenylethyl)-5-(2-pyrazinylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B4952806.png)
![N-[4-(4-BENZYLPIPERIDINE-1-CARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]-4-BROMOBENZAMIDE](/img/structure/B4952820.png)

![3,3-dimethyl-11-(6-methyl-4-oxo-4H-chromen-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4952826.png)
